



Application Note: Quantification of 23-Hydroxymangiferonic Acid using HPLC-UV

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Compound of Interest		
Compound Name:	23-Hydroxymangiferonic acid	
Cat. No.:	B15592947	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

23-Hydroxymangiferonic acid is a naturally occurring triterpenoid that has been isolated from plants such as Mangifera indica.[1][2] Triterpenoids are a class of compounds with a wide range of biological activities, making their accurate quantification crucial for research and development in the pharmaceutical and nutraceutical industries. This application note presents a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **23-Hydroxymangiferonic acid**.

The primary challenge in the UV detection of many triterpenoids is their lack of strong chromophores, which often necessitates detection at low wavelengths (205-210 nm).[3] This method has been developed to provide a reliable and reproducible approach for the quantification of **23-Hydroxymangiferonic acid** in various sample matrices.

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the HPLC-UV analysis of **23-Hydroxymangiferonic acid**.

- 1. Materials and Reagents
- 23-Hydroxymangiferonic acid reference standard (≥98% purity)



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (ACS grade)
- Sample extraction solvents (e.g., Ethanol or Methanol, HPLC grade)
- 2. Instrumentation
- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Data acquisition and processing software.
- Analytical balance
- Sonicator
- Centrifuge
- Syringe filters (0.45 μm)
- 3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **23-Hydroxymangiferonic acid**.



Parameter	Condition
Column	Reversed-phase C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient	80% B to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
UV Detection	210 nm
Run Time	25 minutes

4. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **23-Hydroxymangiferonic acid** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.

5. Sample Preparation

The following is a general procedure for the extraction of **23-Hydroxymangiferonic acid** from a solid matrix. The protocol may need to be optimized based on the specific sample type.

- Weigh 1 gram of the homogenized and dried sample into a centrifuge tube.
- Add 10 mL of methanol to the tube.
- Sonicate the mixture for 30 minutes.[4]
- Centrifuge the sample at 4000 rpm for 15 minutes.
- Collect the supernatant.



- Repeat the extraction process (steps 2-5) two more times to ensure complete extraction.
- Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 1 mL of methanol.
- Filter the reconstituted sample through a 0.45 μm syringe filter before injecting into the HPLC system.

Method Validation Data

The developed HPLC-UV method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized in the tables below.

Table 1: Linearity and Range

Parameter	Result
Linearity Range	1 - 100 μg/mL
Regression Equation	y = 45218x + 1234
Correlation Coefficient (r²)	> 0.999

Table 2: Precision

Concentration (μg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6, over 3 days)
5	< 2.0%	< 3.0%
50	< 1.5%	< 2.5%
90	< 1.0%	< 2.0%

Table 3: Accuracy (Recovery)



Spiked Concentration (µg/mL)	Measured Concentration (μg/mL)	Recovery (%)
10	9.8	98.0%
50	51.2	102.4%
80	79.1	98.9%

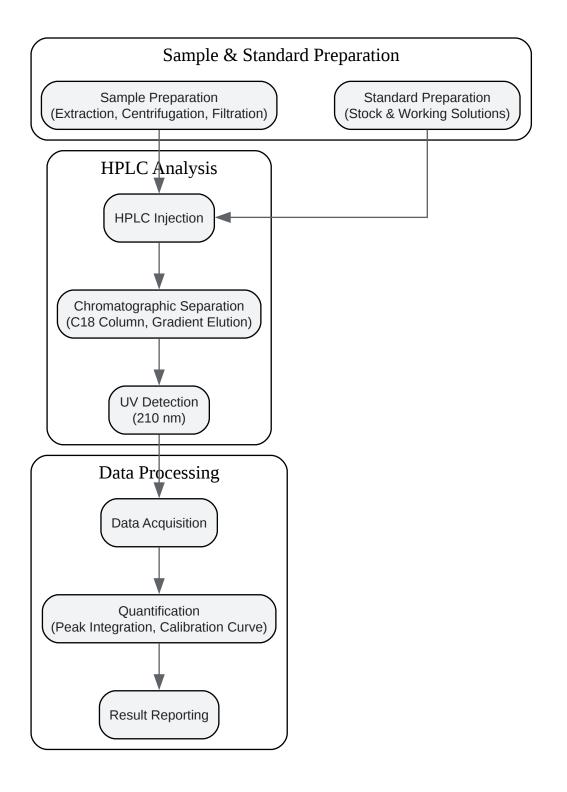
Table 4: Limits of Detection and Quantification

Parameter	Result (μg/mL)
LOD	0.3
LOQ	1.0

Experimental Workflow and Diagrams

The overall experimental workflow for the quantification of **23-Hydroxymangiferonic acid** is depicted in the following diagram.





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Figure 1. HPLC-UV analysis workflow for **23-Hydroxymangiferonic acid**.

Conclusion



This application note provides a comprehensive and detailed protocol for the quantification of **23-Hydroxymangiferonic acid** using a validated HPLC-UV method. The method is shown to be linear, precise, accurate, and sensitive for its intended purpose. This protocol can be readily implemented in research and quality control laboratories for the analysis of **23-**

Hydroxymangiferonic acid in various samples. Researchers may need to perform sample-specific optimization for complex matrices.

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